molecular formula C8H2Cl3F3O B12615308 2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone

2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone

Cat. No.: B12615308
M. Wt: 277.4 g/mol
InChI Key: DINSJOLNIMDIGD-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone is an organic compound characterized by the presence of trifluoromethyl and trichlorophenyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone typically involves the reaction of 2,4,6-trichlorobenzoyl chloride with trifluoroacetic acid in the presence of a catalyst. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale reactions using automated systems to control the reaction parameters. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-purity this compound.

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ketone group to an alcohol.

    Substitution: Halogen atoms in the phenyl ring can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.

Major Products

    Oxidation: Formation of trifluoroacetic acid derivatives.

    Reduction: Formation of 2,2,2-trifluoro-1-(2,4,6-trichloro-phenyl)ethanol.

    Substitution: Formation of various substituted phenyl derivatives.

Scientific Research Applications

2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone involves its interaction with specific molecular targets. The trifluoromethyl group enhances its lipophilicity, allowing it to penetrate biological membranes and interact with intracellular targets. The compound may inhibit specific enzymes or receptors, leading to its observed biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-1-phenylethanone
  • 2,2,2-Trifluoro-1-(2,4-dichloro-phenyl)-ethanone
  • 2,2,2-Trifluoro-1-(2,4,6-tribromo-phenyl)-ethanone

Uniqueness

2,2,2-Trifluoro-1-(2,4,6-trichloro-phenyl)-ethanone is unique due to the presence of both trifluoromethyl and trichlorophenyl groups, which impart distinct chemical and physical properties

Properties

Molecular Formula

C8H2Cl3F3O

Molecular Weight

277.4 g/mol

IUPAC Name

2,2,2-trifluoro-1-(2,4,6-trichlorophenyl)ethanone

InChI

InChI=1S/C8H2Cl3F3O/c9-3-1-4(10)6(5(11)2-3)7(15)8(12,13)14/h1-2H

InChI Key

DINSJOLNIMDIGD-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(C(=C1Cl)C(=O)C(F)(F)F)Cl)Cl

Origin of Product

United States

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